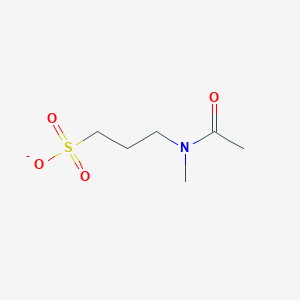
Unii-29V7T9agz4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-29V7T9agz4, also known as N-Methyl Acamprosate, is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.237 g/mol . It is a derivative of acamprosate, which is primarily used in the treatment of alcohol dependence. N-Methyl Acamprosate is characterized by its achiral nature and lack of defined stereocenters .
Métodos De Preparación
The synthesis of N-Methyl Acamprosate involves the reaction of 3-aminopropanesulfonic acid with acetic anhydride and methylamine. The reaction conditions typically include:
Reactants: 3-aminopropanesulfonic acid, acetic anhydride, methylamine
Solvent: Water or an organic solvent like methanol
Temperature: Room temperature to moderate heating (20-60°C)
Reaction Time: Several hours to complete the reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-Methyl Acamprosate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N-Methyl Acamprosate can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Methyl Acamprosate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential effects on neurotransmitter systems and its role in modulating synaptic activity.
Medicine: Research is ongoing to explore its potential therapeutic applications beyond alcohol dependence, such as in the treatment of other neurological disorders.
Mecanismo De Acción
The mechanism of action of N-Methyl Acamprosate involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) and glutamate, two key neurotransmitters involved in the regulation of neuronal excitability.
Comparación Con Compuestos Similares
N-Methyl Acamprosate can be compared with other similar compounds, such as:
Acamprosate: The parent compound, used in the treatment of alcohol dependence.
N-Acetylcysteine: Another compound with potential neuroprotective effects.
Gabapentin: A medication used to treat neuropathic pain and epilepsy, with some similarities in its mechanism of action.
N-Methyl Acamprosate is unique in its specific modulation of GABA and glutamate systems, which distinguishes it from other compounds with similar therapeutic applications .
Propiedades
Número CAS |
741659-31-4 |
|---|---|
Fórmula molecular |
C6H13NO4S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
3-[acetyl(methyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) |
Clave InChI |
IFARVJRNXFJEDL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)CCCS(=O)(=O)[O-] |
SMILES canónico |
CC(=O)N(C)CCCS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)


